molecular formula C22H16O8 B12429896 Ethyl Biscoumacetate-d8

Ethyl Biscoumacetate-d8

Cat. No.: B12429896
M. Wt: 416.4 g/mol
InChI Key: JCLHQFUTFHUXNN-UWAUJQNOSA-N
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Description

Significance of Deuterated Compounds in Chemical Biology and Pharmaceutical Sciences

Deuterated compounds, where one or more hydrogen atoms are substituted with deuterium (B1214612), have become indispensable tools in chemical biology and pharmaceutical sciences. clearsynth.com This isotopic substitution, while seemingly minor, imparts unique physicochemical properties to molecules without significantly altering their size or shape. hwb.gov.inwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. wikipedia.org This increased bond strength can lead to a slower rate of metabolic breakdown, particularly for processes mediated by cytochrome P450 enzymes. cdnsciencepub.com

This modulation of metabolism can result in an extended half-life of a drug molecule in the body, potentially leading to improved pharmacokinetic profiles. wikipedia.orgnih.gov Consequently, deuteration is a strategy employed in drug discovery and development to enhance the therapeutic efficacy, safety, and tolerability of pharmaceuticals. hwb.gov.in Beyond altering metabolism, deuterium labeling is crucial for a variety of research applications. It is used to trace the metabolic pathways of molecules, elucidate reaction mechanisms, and serve as internal standards in mass spectrometry for more accurate quantification. simsonpharma.comthalesnano.com Furthermore, deuterated compounds are instrumental in nuclear magnetic resonance (NMR) spectroscopy, where they can enhance spectral resolution and provide detailed structural information. clearsynth.comthalesnano.com

The applications of deuterated compounds continue to expand, with ongoing research exploring their potential in various fields, from improving existing drugs to developing new diagnostic tools. tandfonline.comclearsynth.com

Overview of Ethyl Biscoumacetate as a Prototypical Vitamin K Antagonist for Research

Ethyl Biscoumacetate is a synthetic coumarin (B35378) derivative that functions as a vitamin K antagonist. patsnap.compatsnap.com Its mechanism of action involves the inhibition of the enzyme vitamin K epoxide reductase. patsnap.com This enzyme is critical for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. patsnap.comnus.edu.sg By inhibiting this enzyme, Ethyl Biscoumacetate effectively reduces the pool of active vitamin K, leading to the production of under-carboxylated, non-functional clotting factors. nus.edu.sg This disruption of the coagulation cascade results in an anticoagulant effect.

In a research context, Ethyl Biscoumacetate serves as a valuable tool for studying the intricacies of the vitamin K cycle and the broader process of hemostasis. Its well-defined mechanism of action makes it a model compound for investigating the structure-activity relationships of vitamin K antagonists and for screening new anticoagulant compounds. Although it has a shorter half-life compared to other anticoagulants like warfarin, which can make stable anticoagulation challenging in a clinical setting, this property can be advantageous in research for studying the rapid onset and offset of anticoagulant effects. researchgate.net

The following table provides a summary of the key properties of Ethyl Biscoumacetate:

PropertyValue
Alternate Names Bis(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetic Acid Ethyl Ester; Pelentan; Tromexan scbt.com
Molecular Formula C22H16O8 scbt.com
Molecular Weight 408.36 g/mol scbt.com
Mechanism of Action Vitamin K antagonist; inhibits vitamin K epoxide reductase patsnap.com
Primary Research Use Studying coagulation, vitamin K cycle, and as a model anticoagulant patsnap.comresearchgate.netnih.gov

Rationale for Deuterium Labeling (Ethyl Biscoumacetate-d8) in Scientific Inquiry

The rationale for deuterium labeling of Ethyl Biscoumacetate to create this compound is rooted in the desire to refine its properties as a research tool, primarily for pharmacokinetic and metabolic studies. The strategic placement of eight deuterium atoms on the molecule, as indicated by its "-d8" designation, is designed to influence its metabolic fate. nih.gov

The primary advantages of using this compound in scientific inquiry include:

Metabolic Pathway Elucidation: By replacing hydrogen with deuterium at specific sites, researchers can track the metabolic transformation of the molecule. Analyzing the metabolites of this compound can reveal which positions on the molecule are most susceptible to enzymatic modification. This information is invaluable for understanding its biotransformation and for designing new analogs with improved metabolic stability. simsonpharma.com

Pharmacokinetic Studies: The kinetic isotope effect, resulting from the stronger C-D bonds, can slow down the metabolism of this compound compared to its non-deuterated counterpart. wikipedia.org This allows for a more detailed investigation of its absorption, distribution, and excretion profiles. The altered metabolism can lead to a longer half-life, which can be beneficial for certain experimental designs.

Internal Standard for Bioanalysis: In quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled version of the analyte is the ideal internal standard. This compound serves this purpose perfectly for the quantification of Ethyl Biscoumacetate in biological matrices like plasma or urine. Because it has nearly identical chemical and physical properties to the unlabeled compound but a different mass, it can be used to accurately correct for variations in sample preparation and instrument response, leading to more precise and reliable measurements. thalesnano.com

The table below outlines the key characteristics of this compound:

PropertyValue
IUPAC Name ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate nih.gov
Molecular Formula C22H8D8O8 nih.gov
Molecular Weight 416.4 g/mol nih.gov
Primary Research Use Metabolic pathway studies, pharmacokinetic research, internal standard in bioanalysis simsonpharma.comthalesnano.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H16O8

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate

InChI

InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

JCLHQFUTFHUXNN-UWAUJQNOSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)C(C3=C(C4=C(C(=C(C(=C4OC3=O)[2H])[2H])[2H])[2H])O)C(=O)OCC)O)[2H])[2H]

Canonical SMILES

CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation into Ethyl Biscoumacetate

Strategies for Regiospecific Deuteration of Coumarin (B35378) Scaffolds

Regiospecific deuteration allows for the placement of deuterium (B1214612) atoms at specific positions within the coumarin framework. This is crucial for mechanistic studies, metabolic fate determination, and as internal standards in mass spectrometry. The primary precursor for Ethyl Biscoumacetate is 4-hydroxycoumarin (B602359), making it the logical target for initial deuteration.

The 4-hydroxycoumarin scaffold possesses protons that can be exchanged with deuterium under specific conditions. The proton of the hydroxyl group at the 4-position is highly labile and readily exchanges with deuterium when exposed to deuterated solvents. This is often observed during NMR spectroscopy in solvents like DMSO-d6, where the hydroxyl proton signal disappears due to rapid exchange.

While the hydroxyl proton is labile, deuterium can also be incorporated at the C3 position. The C3 proton is part of a keto-enol tautomeric system, which facilitates its exchange. This exchange can be accomplished by treating 4-hydroxycoumarin with a deuterium source, such as heavy water (D₂O), often with a catalyst or under conditions that promote tautomerization. wikipedia.org The general mechanism involves the formation of an enolate intermediate, which is then protonated (or in this case, deuterated) by the solvent.

Table 1: Conditions for Deuterium Exchange in 4-Hydroxycoumarin

Deuterium SourceCatalyst/ConditionsPosition of DeuterationReference
Heavy Water (D₂O)Base or Acid catalystC3-H, OH wikipedia.org
DMSO-d₆Room Temperature (NMR)OH

The efficiency of the exchange is dependent on factors such as temperature, pH, and the choice of solvent. For stable isotopic labeling required for a compound like Ethyl Biscoumacetate-d8, incorporation into the C3 position is more desirable than the highly labile O-D bond.

While direct stereoselective deuteration of the pre-formed Ethyl Biscoumacetate is not a common strategy, stereoselectivity can be introduced during the synthesis of the coumarin scaffold itself or its analogs. Asymmetric organocatalysis has been successfully employed for the stereoselective synthesis of various coumarin derivatives. nih.gov These methods often involve reactions like Michael additions to α,β-unsaturated carbonyl compounds, where a chiral catalyst directs the formation of a specific stereoisomer. nih.gov

For instance, in the synthesis of complex bicyclic lactones, which share structural similarities with the coumarin nucleus, stereocontrol is a key aspect. acs.org By analogy, one could envision a synthetic route where a deuterated building block is incorporated via an asymmetric reaction. For example, a stereoselective Michael addition of 4-hydroxycoumarin to a deuterated α,β-unsaturated acceptor, guided by a chiral catalyst, would result in a coumarin derivative with a stereospecifically placed deuterium label. Although not explicitly reported for this compound, this represents a viable strategy for preparing chiral, deuterated analogs.

Precursor Synthesis and Deuterium Labeling Pathways

The most direct pathway to this compound involves a two-step process: first, the synthesis of a deuterated 4-hydroxycoumarin precursor, followed by the condensation of this precursor to form the final product.

The standard synthesis of non-deuterated Ethyl Biscoumacetate involves the reaction of two equivalents of 4-hydroxycoumarin with a compound such as ethyl glyoxylate (B1226380) or a related two-carbon electrophile. chesci.comjmpas.comlew.ro This reaction forms the methylene (B1212753) bridge linking the two coumarin rings.

Therefore, the logical pathway for the deuterated analog is:

Deuteration of 4-hydroxycoumarin: Prepare 4-hydroxycoumarin-dₓ via hydrogen-deuterium exchange as described in section 2.1.1. Specifically, deuteration at the C3 positions of two 4-hydroxycoumarin molecules would yield a stable precursor.

Condensation Reaction: React two equivalents of the resulting 4-hydroxycoumarin-dₓ with a suitable non-deuterated C2-electrophile (e.g., ethyl glyoxylate). This condensation is typically acid- or base-catalyzed. chesci.comlew.ro

The reaction scheme can be generalized as follows:

2 x (4-hydroxycoumarin-dₓ) + CH(OR)₂COOEt → Ethyl Biscoumacetate-d₂ₓ + 2 ROH

This pathway ensures that the deuterium labels are located on the coumarin rings at the C3 positions, which are not involved in the linking reaction, thus providing a stable isotopic label in the final molecule.

Purification and Isolation Techniques for this compound Synthesis

The purification and isolation of this compound are critical to ensure the final product is free from non-deuterated starting materials, reaction by-products, and catalysts, and to confirm its isotopic purity.

Purification Methods: Following the synthesis, the crude product is typically isolated by precipitation upon cooling the reaction mixture or by solvent extraction. jmpas.comlew.ro Recrystallization from a suitable solvent system, such as ethanol-water, is a common and effective method for purifying the solid product. lew.ro

For more rigorous purification, particularly to separate the deuterated compound from any residual non-deuterated or partially deuterated species, chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification and analysis of Ethyl Biscoumacetate and its metabolites. nih.gov This technique can be adapted for the purification of the deuterated analog, offering high resolution to separate compounds with very similar structures.

Isolation and Characterization: After purification, the identity and isotopic enrichment of this compound must be confirmed.

Mass Spectrometry (MS): Mass spectrometry is essential to confirm the incorporation of deuterium by observing the expected increase in the molecular weight of the compound. The isotopic distribution in the mass spectrum provides a measure of the deuteration level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure and to determine the specific sites of deuteration by observing the disappearance or reduction in the intensity of proton signals at the deuterated positions. ¹³C NMR can also provide structural confirmation.

The combination of these techniques ensures the successful synthesis, purification, and characterization of this compound with high chemical and isotopic purity.

Table 2: Analytical Techniques for Purification and Characterization

TechniquePurposeKey Information Obtained
RecrystallizationPrimary PurificationRemoval of bulk impurities
HPLCHigh-Purity SeparationSeparation of deuterated from non-deuterated species
Mass SpectrometryIsotopic ConfirmationMolecular weight, level of deuterium incorporation
NMR SpectroscopyStructural Elucidation & Site of DeuterationConfirmation of chemical structure, location of deuterium labels

Advanced Analytical Applications of Ethyl Biscoumacetate D8 As a Stable Isotope Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Quantitation

The development of quantitative LC-MS/MS assays is a meticulous process aimed at achieving high sensitivity, selectivity, and reproducibility. rsc.org The use of a SIL internal standard like Ethyl Biscoumacetate-d8 is a cornerstone of this process, compensating for variations that can occur during sample preparation and analysis. crimsonpublishers.comnih.gov Mass spectrometry, when coupled with liquid chromatography, provides a powerful platform for the precise measurement of organic molecules in complex mixtures. rsc.org

The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and baseline separation of the analyte from endogenous matrix components, thereby minimizing interference. For coumarin (B35378) compounds, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. nih.gov The optimization process involves a systematic evaluation of several key parameters to ensure that the deuterated internal standard, this compound, co-elutes as closely as possible with the non-labeled analyte. chromatographyonline.com

Key parameters that are optimized include:

Column Chemistry: C18 columns are frequently chosen for the separation of coumarins due to their hydrophobic nature, providing good retention and separation. nih.govnih.gov

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing an acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective. nih.gov The gradient is adjusted to ensure efficient separation and a reasonable run time.

Flow Rate: The flow rate is optimized to balance analysis time with separation efficiency.

Column Temperature: Temperature can influence viscosity and the kinetics of separation, and is controlled to ensure reproducible retention times. nih.gov

Table 1: Example Chromatographic Parameters for Coumarin Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

Tandem mass spectrometry is used for its high selectivity and sensitivity. rsc.org For quantitative analysis, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring one or more of its characteristic product ions, which are formed by collision-induced dissociation.

The fragmentation of this compound would be analogous to its non-deuterated counterpart, with a mass shift corresponding to the eight deuterium (B1214612) atoms. The initial ionization process forms a positive molecular ion, [M+H]+. libretexts.org In the mass spectrometer, this ion is fragmented, and the resulting pattern is characteristic of the molecule's structure. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu For Ethyl Biscoumacetate, this would involve losses of the ethoxy group or other characteristic parts of the coumarin structure. The deuterated standard would exhibit the same fragmentation, but the resulting ions containing the deuterium labels would have a higher mass-to-charge (m/z) ratio.

Table 2: Hypothetical MRM Transitions for Ethyl Biscoumacetate and its d8 Analog
CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
Ethyl Biscoumacetate[M+H]⁺Fragment 1Characteristic fragment from the parent molecule
Fragment 2Alternative characteristic fragment
This compound [M+H+8]⁺Fragment 1 + nCorresponding fragment containing 'n' deuterium atoms
Fragment 2 + mAlternative fragment containing 'm' deuterium atoms

The matrix effect is a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. nih.govwaters.com This effect is highly variable and difficult to predict. waters.com

A stable isotope-labeled internal standard like this compound is the most effective tool to compensate for these matrix effects. crimsonpublishers.comresearchgate.net Because the SIL standard is chemically almost identical to the analyte, it has the same physicochemical properties, extraction efficiency, and chromatographic retention time. nih.govchromatographyonline.comwaters.com Therefore, any ionization suppression or enhancement that affects the analyte will affect the SIL internal standard to the same degree. chromatographyonline.comwaters.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix effect is normalized, leading to a rugged and accurate quantitative method. waters.com

Quantitative Bioanalytical Method Validation in Research Matrices

Before a bioanalytical method can be used for sample analysis in a research setting, it must undergo a rigorous validation process to demonstrate its reliability. gmp-compliance.org This validation assesses several key performance characteristics of the assay.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other matrix components. gmp-compliance.org Specificity is the ideal form of selectivity, denoting that the method responds only to a single analyte. bioanalysis-zone.com

To assess selectivity, blank samples from at least six different sources of the biological matrix are analyzed to ensure that no endogenous components produce a signal that could be mistaken for the analyte or the internal standard. gmp-compliance.orguu.nl The use of a deuterated analog like this compound is advantageous because it is highly unlikely that any interfering substance will have the exact same mass and fragmentation pattern as the stable isotope-labeled standard. This ensures that the internal standard signal is free from interference, which is critical for accurate quantification.

Precision describes the closeness of repeated measurements, while accuracy reflects how close the mean measured value is to the true value. gmp-compliance.org Both are critical for a reliable bioanalytical method. They are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates. gmp-compliance.org

The use of an isotopic standard is fundamental to achieving high precision and accuracy. crimsonpublishers.com By normalizing the analyte response to the internal standard response, the SIL standard corrects for random and systematic errors that can occur during sample processing and analysis. waters.com According to regulatory guidelines, the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the lower limit of quantitation), and the accuracy, expressed as the percentage of the nominal value, should be within ±15% (±20% at the lower limit of quantitation). gmp-compliance.org

Table 3: Typical Acceptance Criteria for Precision and Accuracy
ParameterConcentration LevelAcceptance Criterion
Precision (%CV) Low, Medium, High QC≤ 15%
Lower Limit of Quantitation (LLOQ)≤ 20%
Accuracy (% of Nominal) Low, Medium, High QCWithin 85% to 115%
Lower Limit of Quantitation (LLOQ)Within 80% to 120%

Linearity and Range Determination for Deuterated Compounds in Research Assays

The validation of bioanalytical methods is crucial to ensure the reliability and accuracy of quantitative data. When employing a deuterated internal standard such as this compound, establishing the linearity and range of the assay is a fundamental aspect of this validation process. Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specified range. The range of an assay is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For research assays utilizing this compound as an internal standard, the determination of linearity typically involves the analysis of a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the non-labeled analyte, Ethyl Biscoumacetate. A fixed concentration of this compound is added to each standard. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear relationship is expected, and the goodness of fit is commonly assessed by the coefficient of determination (r²), which should ideally be close to 1.0.

The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, while the ULOQ is the highest concentration that meets the same criteria. The use of a stable isotope-labeled internal standard like this compound helps to ensure accuracy and precision across this range by compensating for variability in sample preparation and instrument response. acanthusresearch.comcrimsonpublishers.com

Below is an illustrative data table representing typical linearity and range determination results for a hypothetical research assay using this compound.

Table 1: Illustrative Linearity and Range Data for an Ethyl Biscoumacetate Assay using this compound Internal Standard

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.00 (LLOQ)0.9898.08.5
2.502.55102.06.2
10.010.1101.04.8
50.049.599.03.5
100103103.02.9
25024798.83.1
500 (ULOQ)505101.04.2

This table is generated for illustrative purposes based on typical bioanalytical method validation parameters and does not represent actual experimental data for this compound.

Application in High-Throughput Screening and Research Assays

Stable isotope-labeled internal standards, such as this compound, are invaluable in high-throughput screening (HTS) and other research assays due to their ability to improve data quality and efficiency. researchgate.net HTS involves the rapid testing of large numbers of compounds to identify active substances. In such a setting, analytical variability can be a significant issue. The use of a deuterated internal standard co-eluting with the analyte helps to correct for matrix effects, variations in extraction recovery, and inconsistencies in instrument response, thereby enhancing the reliability of the screening results. acanthusresearch.comcrimsonpublishers.com

In research assays, particularly those in the fields of pharmacokinetics and drug metabolism, this compound can be used to accurately quantify the parent drug, Ethyl Biscoumacetate, in various biological matrices. The near-identical physicochemical properties of the deuterated and non-deuterated compounds ensure that they behave similarly during sample processing and analysis, which is a key advantage of using a stable isotope-labeled internal standard. acanthusresearch.com

The application of this compound in HTS for anticoagulant discovery, for example, would involve its addition to every well of a multi-well plate containing the test compounds and the biological matrix. Following a standardized sample preparation protocol, the samples would be analyzed by a rapid analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The consistent presence of the internal standard allows for reliable normalization of the analyte signal across thousands of samples, facilitating the accurate identification of "hits."

The following table illustrates the potential impact of using a deuterated internal standard in a high-throughput screening assay by comparing key performance metrics with and without the use of an internal standard.

Table 2: Comparison of Assay Performance Metrics in a High-Throughput Screening Assay

Assay ParameterWithout Internal StandardWith this compound
Throughput HighHigh
Precision (%CV) 15-25%<10%
Accuracy VariableHigh
Data Reliability ModerateHigh
Susceptibility to Matrix Effects HighLow

This table is a generalized representation and is intended to illustrate the benefits of using a deuterated internal standard in HTS.

Mechanistic Biochemical Investigations Utilizing Ethyl Biscoumacetate D8

Elucidation of Vitamin K Epoxide Reductase (VKOR) Inhibition Mechanisms

Ethyl biscoumacetate, a 4-hydroxycoumarin (B602359) derivative, functions by inhibiting VKOR, a critical enzyme in the vitamin K cycle. This cycle is essential for the post-translational modification of several blood coagulation factors. VKOR catalyzes the reduction of vitamin K 2,3-epoxide back to its active hydroquinone (B1673460) form, which is a necessary cofactor for γ-glutamyl carboxylase to activate clotting factors II, VII, IX, and X. By blocking VKOR, ethyl biscoumacetate depletes the available pool of reduced vitamin K, thereby hindering the synthesis of functional clotting factors. The use of Ethyl Biscoumacetate-d8 provides a sophisticated approach to dissecting the precise molecular steps involved in this inhibition.

The replacement of hydrogen with deuterium (B1214612) can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. In the context of this compound, studying the KIE can provide profound insights into the mechanism of VKOR inhibition.

If the interaction between the inhibitor and the enzyme involves the cleavage of a C-H bond at a deuterated position in the rate-limiting step, a primary KIE will be observed, meaning the deuterated compound will react more slowly than its non-deuterated counterpart. By measuring the reaction rates of VKOR with both ethyl biscoumacetate and this compound, researchers can determine which steps in the binding and inhibition process are the most energetically demanding. This information is invaluable for constructing a detailed model of the enzyme's catalytic and inhibitory mechanism. For instance, a significant KIE could indicate that a specific proton transfer or hydrogen abstraction is a critical part of the inhibitory action. Conversely, the absence of a KIE would suggest that the cleavage of the deuterated C-H bonds is not involved in the rate-limiting step of inhibition.

Application of Deuterated Compounds in Enzyme KineticsDescription
Kinetic Isotope Effect (KIE) Measurement By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can identify the rate-determining steps in the enzyme-inhibitor interaction.
Elucidation of Reaction Mechanisms The presence and magnitude of a KIE can help to distinguish between different potential reaction pathways and transition states.
Probing Transition State Structures KIE data can be used to infer the geometry and bonding of the transition state of the enzymatic reaction, guiding the design of potent transition-state analog inhibitors.
Metabolic Stability Assessment Deuteration at metabolically vulnerable sites can slow down enzymatic degradation (e.g., by cytochrome P450 enzymes), a principle that can be studied and quantified using KIE.

Understanding the three-dimensional structure of the VKOR-coumarin complex is crucial for elucidating the inhibition mechanism at an atomic level. Techniques such as X-ray crystallography and computational molecular docking have been employed to model the interaction between VKOR and coumarin-based inhibitors like warfarin. These studies have revealed a binding pocket within the VKOR enzyme where the coumarin (B35378) nucleus is stabilized by a network of molecular interactions.

Specifically, hydrogen bonds with residues such as Tyr139 and Asn80, as well as hydrophobic interactions with residues like Phe55, are critical for the high-affinity binding of these inhibitors. Molecular docking simulations of various coumarin derivatives into the VKOR active site help to predict their binding conformations and affinities, providing a structure-activity relationship that can guide the design of new inhibitors. While direct crystal structures with this compound are not commonly available, the principles derived from studies with similar coumarins are applicable. The deuterated compound can be used to validate computational models and could potentially be used in advanced structural techniques like neutron crystallography to precisely locate hydrogen (or deuterium) atoms in the binding site.

Key VKOR Residues in Coumarin BindingType of Interaction
Tyrosine 139 (Tyr139) Hydrogen bonding with the 4-hydroxyl group of the coumarin.
Asparagine 80 (Asn80) Hydrogen bonding.
Phenylalanine 55 (Phe55) Hydrophobic interactions and potential competition with vitamin K for binding.
Luminal Loop Residues (55-63) Hydrophobic forces with the bicyclic nucleus of the inhibitor.
Transmembrane Helix 3 (TM3) Residues (120-128) Hydrophobic forces with the bicyclic nucleus of the inhibitor.

Investigation of Post-Translational Modification Pathways Affected by Coumarins

The primary biochemical consequence of VKOR inhibition by coumarins is the disruption of a critical post-translational modification: the γ-carboxylation of glutamic acid (Glu) residues to form γ-carboxyglutamic acid (Gla). This modification is essential for the biological activity of vitamin K-dependent proteins, primarily the blood coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. The Gla residues act as calcium-binding sites, which are necessary for the proteins to anchor to phospholipid membranes at the site of injury, a crucial step in the coagulation cascade.

By inhibiting VKOR, this compound indirectly inhibits the enzyme γ-glutamyl carboxylase, which requires the reduced form of vitamin K as a cofactor. This leads to the production of under-carboxylated, and therefore inactive, clotting factors. Investigating the extent of this inhibition with a deuterated compound can help in precisely quantifying the downstream effects on these post-translational modification pathways.

Deuterium Tracing in Enzyme Assays and Metabolic Pathways

The use of stable isotopes like deuterium as tracers is a cornerstone of modern biochemical and pharmacological research. This compound can be used to trace the metabolic fate of the drug within a biological system. By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the absorption, distribution, metabolism, and excretion (ADME) of the deuterated compound. This approach, often referred to as Deuterium Metabolic Imaging (DMI) in imaging contexts, allows for the mapping of metabolic fluxes in vivo.

For example, by analyzing metabolites in biological samples, one can identify the products of biotransformation of this compound and determine the metabolic pathways involved. This is crucial for understanding how the drug is processed and cleared by the body. The deuterium label provides a clear and unambiguous signal, allowing for precise quantification and identification of metabolic products without the safety concerns associated with radioactive isotopes.

Ligand-Binding Studies and Molecular Interaction Analysis

The efficacy of an inhibitor is fundamentally determined by its ability to bind to its target enzyme. Various biophysical techniques can be employed to study the binding of this compound to VKOR. Methods like fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity (Kd), stoichiometry, and the thermodynamics of the interaction.

Molecular modeling and docking simulations complement these experimental approaches by providing a detailed picture of the molecular interactions at the binding site. These computational studies can predict the binding pose of this compound within the VKOR active site and identify the key amino acid residues involved in the interaction. The analysis of these interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, is essential for understanding the structural basis of inhibition and for the rational design of more potent and selective inhibitors. Studies have shown that the stability of the VKOR-inhibitor complex is crucial for effective inhibition, and deuteration does not significantly alter these binding properties, making this compound an excellent tool for such investigations.

Pharmacokinetic and Metabolic Research Approaches with Ethyl Biscoumacetate D8 Preclinical Focus

In Vitro Metabolic Stability Studies Using Deuterated Labels

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a drug will be metabolized in the body. springernature.com These assays typically use liver-derived systems, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. labcorp.com The use of deuterated compounds like Ethyl Biscoumacetate-d8 enhances the precision and depth of these studies.

Deuterium (B1214612) labeling is a powerful technique for identifying specific sites of metabolism on a molecule. The primary metabolic pathway for Ethyl Biscoumacetate is hydroxylation, leading to the formation of metabolites such as 7-hydroxyethyl biscoumacetate. nih.govnih.gov By strategically placing deuterium atoms on the ethyl group or other positions of the Ethyl Biscoumacetate molecule, researchers can probe the mechanisms of its breakdown.

The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of cleavage by metabolic enzymes, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.orgwikipedia.org If deuteration at a specific site significantly slows down the formation of a metabolite, it provides strong evidence that this site is a primary target for enzymatic action, often by Cytochrome P450 (CYP) enzymes. nih.gov This approach helps to map the metabolic pathways and identify the specific enzymes involved in the biotransformation of Ethyl Biscoumacetate.

Table 1: Illustrative Example of Using this compound to Identify Metabolic Sites

CompoundIncubation SystemPrimary MetaboliteRelative Rate of Metabolite FormationImplied Metabolic Pathway
Ethyl BiscoumacetateHuman Liver Microsomes7-hydroxyethyl biscoumacetate100%Hydroxylation
This compound (deuterium on the ethyl group)Human Liver Microsomes7-hydroxyethyl biscoumacetate45%Hydroxylation (slowed by KIE)

Accurate quantification of a parent drug and its metabolites is crucial for pharmacokinetic analysis. Stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS). texilajournal.comnih.govscispace.com this compound is an ideal internal standard for quantifying its non-deuterated counterpart.

Because it has nearly identical chemical and physical properties to the analyte, the deuterated standard co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency in the mass spectrometer. researchgate.netwisdomlib.org This allows it to accurately correct for variations during sample preparation and analysis. texilajournal.com By adding a known amount of this compound to a biological sample, the precise concentration of the parent drug and its metabolites can be determined by comparing their mass spectrometry signal responses.

Table 2: Hypothetical Quantification Data Using this compound as an Internal Standard

AnalyteSample TypeConcentration (ng/mL)Analytical MethodInternal Standard
Ethyl BiscoumacetateRat Plasma (1 hr post-dose)152.3LC-MS/MSThis compound
7-hydroxyethyl biscoumacetateRat Plasma (1 hr post-dose)88.7LC-MS/MSThis compound

In Vivo Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Tracing

In vivo ADME studies are essential to understand a drug's behavior in a whole organism. These studies trace the journey of a drug and its metabolites through an animal model, providing data on its bioavailability, tissue distribution, and routes of elimination.

Using this compound as a tracer allows researchers to administer the compound to animal models (e.g., rats or mice) and accurately track its path through the body. nih.gov Because deuterium is a stable, non-radioactive isotope, it is a safe and effective marker. zeochem.com Mass spectrometry can easily distinguish the deuterated drug and its metabolites from the complex mixture of endogenous molecules in biological samples like blood, urine, and tissues. This enables the creation of a comprehensive picture of how Ethyl Biscoumacetate is absorbed, where it distributes in the body, how it is metabolized, and how it is ultimately excreted.

The kinetic isotope effect can significantly alter a drug's metabolic profile in vivo. nih.govsemanticscholar.org By slowing down metabolism at a deuterated "soft spot," the metabolic machinery of the body may shift its focus to other, non-deuterated sites on the molecule. This phenomenon is known as "metabolic switching" or "metabolic shunting." nih.govosti.govosti.gov

Studying this effect with this compound can reveal alternative, secondary metabolic pathways that might not be prominent with the non-deuterated drug. plos.orgnih.gov This information is valuable for understanding the complete metabolic profile and predicting potential drug-drug interactions or the formation of unexpected metabolites. osti.gov

Table 3: Hypothetical Example of Metabolic Switching in an Animal Model

Compound AdministeredMetabolite Profile in UrineInterpretation
Ethyl Biscoumacetate85% 7-hydroxyethyl biscoumacetate; 15% Other minor metabolitesPrimary metabolism occurs via hydroxylation of the ethyl group.
This compound (deuterium on the ethyl group)40% 7-hydroxyethyl biscoumacetate; 60% Other minor metabolites (now more prominent)KIE slowed the primary pathway, revealing secondary metabolic routes.

Membrane Permeability and Transport Mechanism Studies Using Deuterated Analogs

Before a drug can be absorbed into the bloodstream, it must pass through biological membranes, such as the intestinal wall. In vitro models using cell lines like Caco-2, which mimic the human intestinal epithelium, are widely used to predict a drug's oral absorption. nih.govresearchgate.netmolecularcloud.org

In these permeability assays, the deuterated analog, this compound, can be used to measure the rate of transport across a Caco-2 cell monolayer. europa.eunih.gov While deuteration does not typically alter the fundamental permeability characteristics of a molecule, using the labeled version provides a distinct advantage in the analytical phase. rupress.orgresearchgate.net The unique mass of this compound allows for its unambiguous detection and quantification by LC-MS, free from interference from cell culture media components or endogenous cellular compounds. This ensures that the measured transport rate is highly accurate and specific to the test compound. This approach can also be used to investigate whether the drug is a substrate for efflux transporters, which are proteins that can pump drugs out of cells and reduce absorption. nih.gov

Table 4: Representative Data from a Caco-2 Permeability Assay

CompoundDirection of TransportApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted Absorption
This compoundApical to Basolateral (A→B)15.2High
This compoundBasolateral to Apical (B→A)16.1Low Efflux Potential

Spectroscopic and Structural Elucidation of Deuterated Coumarin Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z), typically with an accuracy of less than 5 ppm. algimed.comresearchgate.net This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For Ethyl Biscoumacetate-d8, HRMS is used to confirm the incorporation of exactly eight deuterium (B1214612) atoms. The substitution of eight hydrogen atoms (atomic mass ≈ 1.007825 Da) with eight deuterium atoms (atomic mass ≈ 2.014102 Da) results in a significant and precisely measurable increase in the monoisotopic mass of the molecule. nih.govspectroscopyonline.com The calculated exact mass for the protonated molecule (C₂₂H₁₆O₈) is 408.0845 Da, while for the deuterated version (C₂₂H₈D₈O₈), it is 416.1348 Da. nih.gov This mass difference of approximately 8.05 Da is easily resolved by HRMS, providing conclusive evidence of the successful deuteration and confirming the molecular formula. researchgate.net

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
Ethyl BiscoumacetateC₂₂H₁₆O₈408.0845
This compoundC₂₂H₈D₈O₈416.1348
Table 3. Calculated exact masses for molecular formula confirmation by HRMS.

Infrared (IR) Spectroscopy and Other Vibrational Spectroscopies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The frequency of these vibrations is dependent on the masses of the bonded atoms and the strength of the bond.

The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in the vibrational frequencies of the associated bonds. In this compound, the most significant changes in the IR spectrum would be observed in the regions corresponding to aromatic C-H vibrations. uhcl.edu

Stretching Vibrations: The aromatic C-H stretching bands, typically found in the 3100-3000 cm⁻¹ region, would be replaced by C-D stretching bands at a lower frequency, approximately 2300-2200 cm⁻¹. orgchemboulder.com

Bending Vibrations: The C-H out-of-plane ("oop") bending vibrations, which appear in the 900-675 cm⁻¹ region and are characteristic of aromatic substitution patterns, would also shift to lower wavenumbers. libretexts.orglibretexts.org

The presence of these new C-D vibrational bands and the disappearance of the corresponding C-H bands provide strong evidence for the deuteration of the aromatic rings.

Vibrational ModeTypical Frequency Range (cm⁻¹) for C-HExpected Frequency Range (cm⁻¹) for C-D
Aromatic Stretching3100 - 3000~2300 - 2200
Aromatic Out-of-Plane Bending900 - 675~750 - 550
Table 4. Comparison of characteristic IR absorption frequencies for aromatic C-H and C-D bonds.

Comparative Academic Studies of Deuterated and Non Deuterated Analogs

Investigation of Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Mechanisms

The primary deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is slowed when a C-H bond involved in the rate-determining step is replaced with a C-D bond. prolynxinc.com Because the C-D bond has a lower zero-point energy, more energy is required to break it, resulting in a slower reaction rate. jscimedcentral.com This effect is particularly relevant in drug metabolism, where enzymes like the cytochrome P450 (CYP) family often catalyze reactions involving the cleavage of a C-H bond. juniperpublishers.comresearchgate.net

In the context of Ethyl Biscoumacetate, metabolism often involves hydroxylation. If deuterium is substituted at a site targeted for metabolic C-H bond cleavage, the rate of that metabolic reaction is expected to decrease. researchgate.net The magnitude of the KIE (expressed as the ratio of the rates, kH/kD) can theoretically approach 10 but is often observed in the range of 2 to 8 in biological systems. prolynxinc.com Understanding these kinetic effects is crucial, as it provides a mechanistic basis for the altered pharmacokinetic properties of the deuterated compound. nih.govsemanticscholar.org

Table 1: Theoretical Impact of Deuterium Isotope Effect on Reaction Rate

ParameterC-H Bond (Protium Form)C-D Bond (Deuterated Form)Typical kH/kD Ratio
Bond Strength WeakerStronger (6-10x more stable) jscimedcentral.comN/A
Activation Energy LowerHigherN/A
Reaction Rate (k) Faster (kH)Slower (kD)2-8

Differential Metabolic Stability Between Deuterated and Protium (B1232500) Forms

For Ethyl Biscoumacetate, which is metabolized to compounds like 7-hydroxy ethyl biscoumacetate, deuterating the site of hydroxylation would be expected to slow its clearance significantly. nih.gov However, the effect of deuteration in vivo can be complex. If one metabolic pathway is slowed, the metabolism may shift to alternative pathways, a phenomenon known as "metabolic switching". juniperpublishers.comresearchgate.netnih.gov This can alter the ratio of metabolites formed compared to the non-deuterated parent drug. juniperpublishers.com Despite this, the metabolites produced are typically identical to those of the protium analog, merely containing deuterium. juniperpublishers.comresearchgate.net

Table 2: Comparative Pharmacokinetic Parameters of Hypothetical Deuterated vs. Protium Analogs (Data modeled on findings for other deuterated compounds) researchgate.net

Pharmacokinetic ParameterProtium Analog (e.g., ENT)Deuterated Analog (e.g., d3-ENT)Percentage Change
In Vitro Intrinsic Clearance (CLint) Higher49.7% - 72.9% Lower researchgate.net↓ 49.7% - 72.9%
Maximum Plasma Concentration (Cmax) Lower35% Higher researchgate.net↑ 35%
Area Under the Curve (AUC) Lower102% Higher researchgate.net↑ 102%
Biological Half-life (t1/2) ShorterLonger juniperpublishers.comIncreased

Research on Binding Affinity and Enzyme Inhibition Differences

While deuteration can profoundly impact pharmacokinetics, its effect on pharmacodynamics—specifically the binding affinity to the target protein—is generally minimal to negligible. juniperpublishers.comresearchgate.net The substitution of hydrogen with deuterium results in a very small change in the molecule's size and shape. Therefore, it does not typically alter the key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the binding of a drug to its biological target. researchgate.net

In the case of Ethyl Biscoumacetate-d8, its affinity for its target, the vitamin K epoxide reductase complex, is expected to be comparable to that of the non-deuterated form. Studies on other deuterated compounds have consistently shown that the biochemical potency and selectivity for pharmacological targets remain largely unchanged. juniperpublishers.comresearchgate.net

Table 3: Hypothetical Binding Affinity and Enzyme Inhibition Data

CompoundTargetMeasurementResult
Ethyl Biscoumacetate Vitamin K Epoxide ReductaseIC50~X nM
This compound Vitamin K Epoxide ReductaseIC50~X nM

Insights into Structure-Activity Relationships from Isotopic Substitution

Isotopic substitution serves as a powerful tool for elucidating structure-activity relationships (SAR) and understanding a drug's metabolic fate. juniperpublishers.com By strategically placing deuterium at different positions within the Ethyl Biscoumacetate molecule and observing the resulting changes in metabolism and pharmacokinetics, researchers can identify which positions are most susceptible to metabolic attack.

This process provides critical insights:

Identifying Metabolic Soft Spots: It confirms the primary sites of metabolism. If deuteration at a specific position leads to a significant increase in metabolic stability, that position is identified as a key site for metabolic clearance. nih.gov

Guiding Drug Design: This knowledge can be used to design new chemical entities with improved pharmacokinetic profiles. By modifying these "soft spots," medicinal chemists can create drugs that are more stable and have a longer duration of action. jscimedcentral.com

Ultimately, the study of this compound and similar deuterated compounds provides a deeper understanding of how subtle atomic changes can be leveraged to optimize the therapeutic properties of a drug.

Q & A

Q. How do researchers validate extraction efficiency and matrix effects for this compound in tissue homogenates?

  • Methodology : Perform spike-and-recovery experiments in liver/brain homogenates. Calculate matrix effects via post-column infusion and quantify extraction efficiency using deuterated internal standards. Adjust protein precipitation solvents (e.g., acetonitrile vs. methanol) to minimize ion suppression in MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.